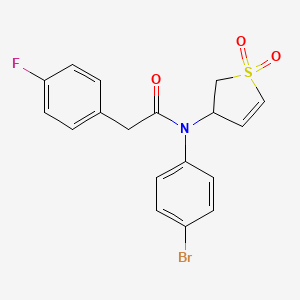

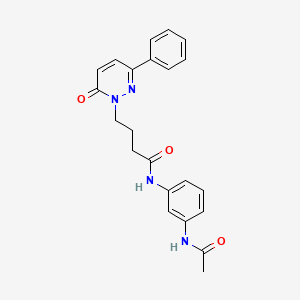

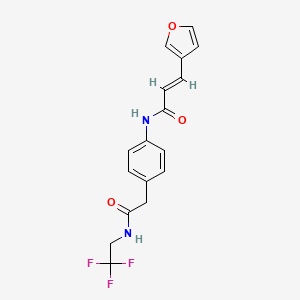

![molecular formula C26H27N3O3S2 B2943372 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide CAS No. 683780-11-2](/img/structure/B2943372.png)

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a furan ring, a thieno[2,3-d]pyrimidinone ring, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and thieno[2,3-d]pyrimidinone rings are likely to contribute to the compound’s aromaticity, which could affect its chemical reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of its functional groups. For example, the furan ring might undergo electrophilic substitution reactions, while the acetamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications

Chemical Structure and Synthesis

The compound is related to a broad category of chemicals that include pyrimidine and thieno[2,3-d]pyrimidine derivatives. These compounds have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, research has shown that modifications to the pyrimidine core can lead to compounds with significant anti-inflammatory and antinociceptive activities. In particular, the optimization of pyrimidine derivatives has resulted in compounds that are potent in vitro and demonstrate activity as anti-inflammatory agents in animal models. Additionally, these compounds have shown antinociceptive activity in pain models, supporting the potential of pyrimidine derivatives as therapeutic agents in addressing pain (Altenbach et al., 2008).

Antitumor Activity

Another significant area of application for pyrimidine derivatives, including structures similar to the one specified, is in the development of antitumor agents. Novel synthetic routes have led to the creation of pyrimidine and thieno[2,3-d]pyrimidine derivatives that display potent anticancer activity. These compounds have been evaluated against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The results have shown that these derivatives can exhibit anticancer activity comparable to established chemotherapy agents like doxorubicin, indicating their potential as novel anticancer drugs (Hafez & El-Gazzar, 2017).

Dual Enzyme Inhibition

Research into the dual inhibition of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has also been a focus for pyrimidine derivatives. Compounds based on the thieno[2,3-d]pyrimidine scaffold have been identified as the most potent dual inhibitors of these enzymes to date. This activity suggests a promising avenue for the development of dual-acting antitumor agents, leveraging the inhibition of these enzymes to exert cytostatic effects on cancer cells (Gangjee et al., 2008).

Antimicrobial Applications

The synthesis of novel pyrimidine derivatives has also been directed towards antimicrobial applications. These compounds have shown promising activity against a range of bacterial and fungal pathogens, indicating their potential as new antimicrobial agents. Such studies underscore the versatility of pyrimidine derivatives in addressing a broad spectrum of infectious diseases, offering a pathway to novel therapeutics in the fight against resistant microbial strains (Nunna et al., 2014).

Future Directions

properties

IUPAC Name |

N-(4-tert-butylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S2/c1-6-13-29-24(31)22-19(20-12-7-16(2)32-20)14-33-23(22)28-25(29)34-15-21(30)27-18-10-8-17(9-11-18)26(3,4)5/h6-12,14H,1,13,15H2,2-5H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJASUAUYWYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(C)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

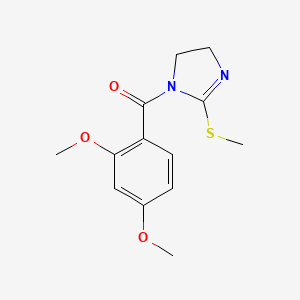

![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)

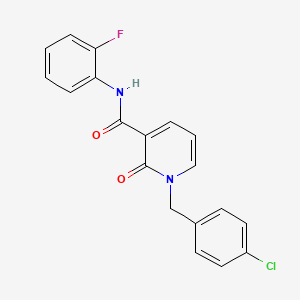

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

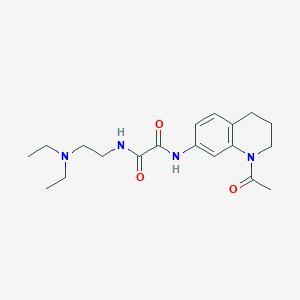

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)